1-(3-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
Fluorophenyl Group: Electrophilic aromatic substitution using fluorobenzene derivatives.
Methoxy Group: Methylation using dimethyl sulfate or methyl iodide in the presence of a base.
Methylphenyl Group: Friedel-Crafts alkylation using toluene derivatives and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions
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Formation of Pyrazoloquinoline Core:
Starting Materials: 2-aminobenzonitrile and ethyl acetoacetate.
Reaction Conditions: Cyclization under acidic or basic conditions to form the pyrazoloquinoline core.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, organolithium reagents.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazoloquinolines.
Scientific Research Applications
1-(3-Fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the methoxy and methyl groups influence its pharmacokinetic properties. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- 1-(3-Bromophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Comparison:
- Fluorine vs. Chlorine/Bromine: The fluorine atom in 1-(3-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline provides unique electronic properties, such as increased electronegativity and smaller atomic radius, compared to chlorine or bromine. This can result in different biological activities and binding affinities.
- Methoxy Group: The presence of the methoxy group can enhance the compound’s solubility and metabolic stability.
- Methyl Group: The methyl group can influence the compound’s lipophilicity and membrane permeability.
Overall, this compound stands out due to its unique combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-fluorophenyl)-6-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-15-9-11-16(12-10-15)22-20-14-26-23-19(7-4-8-21(23)29-2)24(20)28(27-22)18-6-3-5-17(25)13-18/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSSHUYULDDDIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)OC)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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